molecular formula C12H14O2 B13573192 7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]

7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]

Cat. No.: B13573192
M. Wt: 190.24 g/mol
InChI Key: JNSFPDTWFIFRFI-UHFFFAOYSA-N
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Description

7-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane] is a spirocyclic compound featuring a naphthalene ring fused to a three-membered oxirane (epoxide) ring. This compound has been listed as discontinued by CymitQuimica, limiting its commercial availability . While direct pharmacological data for this compound are absent in the provided evidence, structural analogs demonstrate applications in drug discovery and synthetic chemistry.

Properties

IUPAC Name

6-methoxyspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-13-10-5-4-9-3-2-6-12(8-14-12)11(9)7-10/h4-5,7H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSFPDTWFIFRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC23CO3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2’-oxirane] typically involves the reaction of naphthalene derivatives with epoxides under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled temperatures to ensure the formation of the spiro structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2’-oxirane] can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2’-oxirane] has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research involving this compound can contribute to the development of new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2’-oxirane] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Properties of Spiro-Oxirane Analogs
Compound Name Substituents/Modifications Synthesis Method Yield (%) Molecular Weight (g/mol) Notable Properties/Applications
7-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane] 7-OCH₃ Not specified N/A N/A Discontinued commercial product
(1R,3'S)-7-Methoxy-3'-phenyl-3'-(trifluoromethyl)-spiro[...] (16c) 7-OCH₃, 3'-Ph, 3'-CF₃ Visible-light-mediated, catalyst-free 71–85 N/A High synthetic efficiency; NMR data available
2-Methoxy-4H-spiro[naphthalene-1,2′-oxiran]-4-one 2-OCH₃, 4-keto Chemical modification of naphthoquinone N/A N/A Antileishmanial activity; low toxicity
6-Bromo-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane] (2b) 6-Br Conventional synthesis 90 N/A High yield; bromine enhances electrophilicity
Methyl 3,4-dihydro-2H-spiro[...]-3'-carboxylate 3'-COOCH₃ Column chromatography N/A 218.25 98% purity; ester group modifies solubility
3,4-Dihydro-2H-spiro[naphthalene-1,2'-oxirane]-3'-carbonitrile 3'-CN Not specified N/A N/A Commercial availability varies

Physicochemical Properties

  • Molecular Weight and Purity : Methyl 3'-carboxylate has a molecular weight of 218.25 g/mol and 98% purity, whereas data for the target compound are unavailable .
  • Solubility and Stability : The oxirane ring’s strain increases reactivity, but substituents like trifluoromethyl or bromine may modulate stability. For example, trifluoromethyl groups improve resistance to metabolic degradation .

Biological Activity

7-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane] is a compound of significant interest due to its unique spiro structure and potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies from diverse sources.

Chemical Structure and Synthesis

The compound features a spiro configuration that contributes to its biological activity. The synthesis typically involves the reaction of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone with appropriate reagents under controlled conditions to form the oxirane structure.

Antifungal Activity

Recent studies have indicated that derivatives of naphthalene compounds, including those similar to 7-methoxy-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane], exhibit antifungal properties. For instance, palmarumycin CP17 and its methoxy analogues demonstrated significant inhibition against various phytopathogens, suggesting that methoxy groups enhance antifungal activity .

Antibacterial Activity

The antibacterial potential of spiro compounds has been explored in several studies. For example, certain derivatives have shown effectiveness against common bacterial strains, indicating that the unique structural features of these compounds may contribute to their antimicrobial properties .

The exact mechanism by which 7-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane] exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways and metabolic processes.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of compounds related to 7-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]:

  • Antifungal Efficacy : A study on spirobisnaphthalene derivatives showed that compounds with methoxy groups had higher antifungal activity compared to their demethylated counterparts. The inhibition rates against pathogens like Rhizoctonia solani were notably high .
  • Antimicrobial Properties : Research demonstrated that certain spiro compounds displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents was particularly noted as a contributing factor to their bioactivity .
  • Drug Discovery Potential : A recent synthesis of oxazine derivatives highlighted the potential for these compounds in drug discovery, showcasing their ability to act as novel candidates for treating various diseases .

Data Tables

Compound NameBiological ActivityReference
7-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]Antifungal and antibacterial
Palmarumycin CP17Antifungal
Naphthalene derivativesAntimicrobial

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